
N-(dicyclopropylmethyl)cyclohexanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(dicyclopropylmethyl)cyclohexanamine is an organic compound with the molecular formula C13H23N. It is a cyclohexanamine derivative where the nitrogen atom is bonded to a dicyclopropylmethyl group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(dicyclopropylmethyl)cyclohexanamine can be achieved through several methods. One common approach involves the hydrogenation of aniline derivatives using catalysts such as ruthenium or palladium. The reaction typically occurs under high pressure and temperature conditions to ensure complete hydrogenation .
Industrial Production Methods
In industrial settings, the production of cyclohexylamine derivatives, including this compound, often involves the hydrogenation of nitrobenzene or the ammoniation of cyclohexanol. These processes are optimized for high yield and selectivity, utilizing advanced catalytic systems and reaction conditions .
Chemical Reactions Analysis
Types of Reactions
N-(dicyclopropylmethyl)cyclohexanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding imines or amines.
Reduction: Reduction reactions can convert it into simpler amines.
Substitution: It can participate in nucleophilic substitution reactions, where the cyclohexylamine moiety is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Reagents such as alkyl halides and strong bases are typically employed.
Major Products
The major products formed from these reactions include various substituted cyclohexylamines and imines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-(dicyclopropylmethyl)cyclohexanamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: Researchers study its effects on biological systems to understand its potential as a pharmacological agent.
Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: The compound is used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of N-(dicyclopropylmethyl)cyclohexanamine involves its interaction with specific molecular targets in biological systems. It is believed to modulate certain pathways by binding to receptors or enzymes, thereby influencing cellular processes. Detailed studies are ongoing to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
N,N-Dipropylcyclohexanamine: Similar in structure but with different alkyl groups attached to the nitrogen atom.
Cyclohexylamine: A simpler amine with a single cyclohexyl group attached to the nitrogen.
Uniqueness
N-(dicyclopropylmethyl)cyclohexanamine is unique due to the presence of the dicyclopropylmethyl group, which imparts distinct chemical and physical properties. This structural feature makes it a valuable compound for various applications, particularly in the synthesis of complex organic molecules and potential therapeutic agents .
Properties
Molecular Formula |
C13H23N |
|---|---|
Molecular Weight |
193.33 g/mol |
IUPAC Name |
N-(dicyclopropylmethyl)cyclohexanamine |
InChI |
InChI=1S/C13H23N/c1-2-4-12(5-3-1)14-13(10-6-7-10)11-8-9-11/h10-14H,1-9H2 |
InChI Key |
UAAWXWJYZFPJRC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC(C2CC2)C3CC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-Fluorophenyl)bicyclo[1.1.1]pentan-1-amine hydrobromide](/img/structure/B13317920.png)
![1-[1-(4-Nitrobenzenesulfonyl)pyrrolidin-3-yl]ethan-1-amine](/img/structure/B13317928.png)
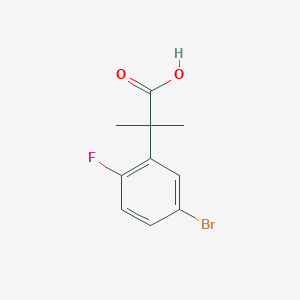
![(2S)-2-Amino-3-{bicyclo[2.2.1]heptan-2-yl}propanoic acid](/img/structure/B13317951.png)

![3-(Phenylsulfanyl)-8-azabicyclo[3.2.1]octane](/img/structure/B13317955.png)

![{[(1-Iodo-2-methylpropan-2-yl)oxy]methyl}cyclopropane](/img/structure/B13317965.png)
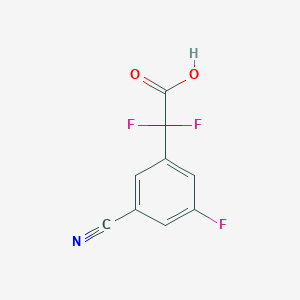
![2-[(4-Methylcyclohexyl)amino]propane-1,3-diol](/img/structure/B13317972.png)
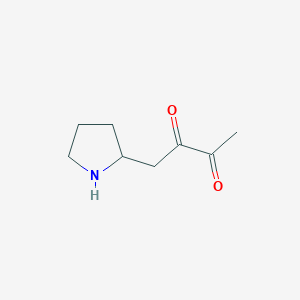
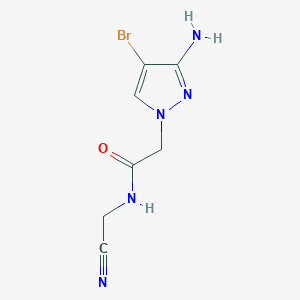
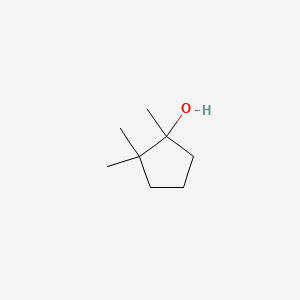
![7-Cyclopropyl-3-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13317986.png)
